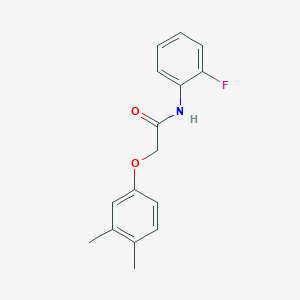

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, such as stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. These processes result in the formation of compounds with specific anticancer activities confirmed by in silico modeling, targeting specific receptors (Sharma et al., 2018). Other synthesis methods involve refluxing mixtures of chloroacetamide derivatives with oxadiazoles or phenols in the presence of potassium carbonate, which are then purified by recrystallization from suitable solvents (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds exhibits characteristics such as crystallization in specific crystal systems with defined space groups and unit cell parameters. For instance, compounds have been observed to crystallize in the orthorhombic crystal system with intermolecular hydrogen bonds contributing to the stability of the structure (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives engage in various chemical reactions, including transsilylation and the formation of benzoxazasiline derivatives through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Nikonov et al., 2016). These reactions lead to the synthesis of compounds with specific chemical properties, such as inhibition of voltage-gated sodium currents and enhancement of GABA effects in anticonvulsant activity studies (Pękala et al., 2011).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, can be influenced by the specific substituents and synthesis methods used. The solubility in various solvents and the melting point range provide insights into the compound's applicability in different mediums (Ding et al., 2006).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form hydrogen bonds contributing to their structural integrity. The chemical reactivity and stability are crucial for their potential applications in pharmaceuticals and materials science (Sharma et al., 2018).

Scientific Research Applications

Potential Pesticide Properties

- A related compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, characterized by X-ray powder diffraction, is identified as a potential pesticide (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer Applications

- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to the target compound, has been synthesized and shown to target the VEGFr receptor, suggesting potential in anticancer drug development (Sharma et al., 2018).

Molecular Structure Analysis

- The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has been analyzed for its crystal structure, which can provide insights into the molecular characteristics and interactions of similar compounds (Park, Park, Lee, & Kim, 1995).

Radioactive Labelling for PET Imaging

- Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally akin to the target compound, have been explored for radioactive labeling, making them useful in PET imaging studies (Dollé et al., 2008).

Probing Molecular Interactions

- A study involving a compound similar to 2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, namely N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, highlights the use of these compounds in probing molecular interactions and structures (Ding, Tan, Xing, Wang, & Wang, 2006).

properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOJJDDVBDPLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)